Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate

Photoacid generator Absorption maximum Photolithography

Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate (CAS 111281-12-0), also designated (4-Phenylthiophenyl)diphenylsulfonium triflate, is an ionic sulfonium salt photoacid generator (PAG) with a molecular formula of C25H19F3O3S3 and molecular weight of 520.61 g/mol. It is a white to off-white crystalline solid with a melting point of 81–85 °C and a density of 1.29 g/cm³.

Molecular Formula C23H17F3O3S3
Molecular Weight 494.6 g/mol
CAS No. 111281-12-0
Cat. No. B057421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate
CAS111281-12-0
Molecular FormulaC23H17F3O3S3
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C22H17S2.CHF3O3S/c1-4-10-18(11-5-1)19-16-22(23-17-19)24(20-12-6-2-7-13-20)21-14-8-3-9-15-21;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1
InChIKeyKENCECSKFUVSMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diphenyl(4-phenylthiophen-2-yl)sulfanium Trifluoromethanesulfonate (CAS 111281-12-0): Procurement-Ready Profile of a Specialty Sulfonium Photoacid Generator


Diphenyl(4-phenylthiophen-2-yl)sulfanium trifluoromethanesulfonate (CAS 111281-12-0), also designated (4-Phenylthiophenyl)diphenylsulfonium triflate, is an ionic sulfonium salt photoacid generator (PAG) with a molecular formula of C25H19F3O3S3 and molecular weight of 520.61 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 81–85 °C and a density of 1.29 g/cm³ . The compound is a cationic photoinitiator that generates the superacid trifluoromethanesulfonic acid (triflic acid) upon exposure to deep-ultraviolet (DUV), extreme ultraviolet (EUV), or electron-beam (EB) radiation, making it a critical component in chemically amplified photoresist formulations for advanced semiconductor lithography nodes including KrF (248 nm), ArF (193 nm), and EUV .

Why Generic Substitution Fails for Diphenyl(4-phenylthiophen-2-yl)sulfanium Trifluoromethanesulfonate: Structural Determinants of Lithographic Performance


In-class sulfonium PAGs cannot be simply interchanged because the 4-phenylthiophenyl substituent on the cation and the triflate anion each confer distinct, quantifiable performance properties that are absent from simpler analogs. The 4-phenylthio group induces a large bathochromic shift in the cation's absorption maximum (λmax 298 nm vs. 233 nm for triphenylsulfonium triflate) [1], while also redirecting the photochemical decomposition pathway from singlet-state heterolytic/homolytic cleavage to exclusive triplet-state mediated photolysis—eliminating rearrangement byproducts that can compromise resist contrast [2]. Simultaneously, the triflate anion generates the strongest known organic sulfonic acid (pKa ≈ −14), but this acid strength trades off against a 9–70× larger acid diffusion length compared to bulkier perfluorobutanesulfonate (PFBS) counterions [3][4]. These combined cation-anion effects mean that substituting either component—or replacing the compound with a generic triphenylsulfonium PAG—will alter resist sensitivity, resolution, and line-edge roughness in ways that cannot be compensated by simple formulation adjustments.

Quantitative Comparative Evidence: Diphenyl(4-phenylthiophen-2-yl)sulfanium Triflate vs. Closest Sulfonium PAG Analogs


λmax Bathochromic Shift: 298 nm vs. 233 nm for Triphenylsulfonium Triflate Enables Longer-Wavelength Photoactivation

The target compound exhibits a λmax of 298 nm, representing a +65 nm bathochromic (red) shift compared to triphenylsulfonium triflate (TPS-Tf, CAS 66003-78-9), which has a λmax of 233 nm, both measured as neat compounds and reported within the same patent document [1]. This shift is also +38 nm relative to (4-methoxyphenyl)diphenylsulfonium triflate (λmax 260 nm) and +36 nm relative to (4-phenoxyphenyl)diphenylsulfonium triflate (λmax 256 nm) [1]. The red-shifted absorption moves the compound's spectral response closer to the 365 nm i-line mercury emission, broadening the usable wavelength range versus conventional sulfonium PAGs.

Photoacid generator Absorption maximum Photolithography i-line curing

Divergent Photochemical Mechanism: Exclusive Triplet-State Photolysis Eliminates Cation-Derived Rearrangement Byproducts

Direct photolysis of the [4-(phenylthio)phenyl]diphenylsulfonium cation (the cation of the target compound) proceeds exclusively via the triplet excited state to produce only diphenyl sulfide, benzene, and acid, with no detectable rearrangement products [1]. In contrast, triphenylsulfonium and other triarylsulfonium salts (including 4-F, 4-Cl, 4-Me, 4-MeO, and 4-PhCO substituted variants) undergo direct photolysis primarily from the singlet excited state, producing phenylthiobiphenyl rearrangement products in addition to diphenyl sulfide and acid [1]. This mechanistic divergence was confirmed by product distribution analysis across a systematic series of monosubstituted and disubstituted triphenylsulfonium salts.

Photochemistry Sulfonium salt Triplet excited state Resist contrast

Electron-Beam Reactivity Enhancement: 5.7× Greater Consumption Rate vs. Triphenylsulfonium Methanesulfonate Baseline

Under identical electron-beam (EB) irradiation conditions in the solid state, (4-phenylthiophenyl)diphenylsulfonium methanesulfonate displayed a consumption rate 5.7 times greater than that of the unsubstituted triphenylsulfonium methanesulfonate (1-Ms) baseline [1]. For comparison, p-biphenyldiphenylsulfonium methanesulfonate (2p-Ms) achieved a 3.8× rate enhancement over the same baseline [1]. This indicates that the 4-phenylthio substituent is more effective than the 4-biphenyl substituent at enhancing EB-induced decomposition, attributed to the lower ionization potential of the phenylthio-bearing cation facilitating more efficient electron-transfer-mediated bond cleavage [1].

Electron-beam lithography Sulfonium PAG Consumption rate EB sensitivity

Superacid Photogeneration Strength: Triflate Anion Delivers the Highest Acidity Among Prototypical PAG Anions

The triflate anion (CF₃SO₃⁻, TF⁻) of the target compound photogenerates triflic acid, which has a gas-phase proton affinity of 303.2 kcal/mol—the lowest (and therefore strongest conjugate acid) among three prototypical PAG anions measured by photoelectron spectroscopy and ab initio calculations [1]. This compares to 308.1 kcal/mol for 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS⁻) and 316.4 kcal/mol for p-toluenesulfonate (pTS⁻) [1]. In aqueous solution, triflic acid has a pKa of approximately −14 (qualifying as a superacid), versus approximately −2.8 for p-toluenesulfonic acid . The lower proton affinity of TF⁻ indicates a stronger driving force for proton transfer to acid-labile protecting groups in chemically amplified resists.

Triflic acid Proton affinity Superacid Deprotection efficiency

Acid Diffusion Length Tradeoff: Triflate Photogenerated Acid Diffuses 9–70× Farther than PFBS Counterion Analogs

In a systematic study of resist component effects on image spreading during post-exposure bake (PEB), the small triflate counterion (CF₃SO₃⁻) was found to produce acid diffusion that is larger by a factor of 9–70 than that observed with the larger perfluorobutanesulfonate (PFBS, C₄F₉SO₃⁻) counterion, when measured in a poly(p-tert-butyloxycarbonyloxystyrene) (PTBOCST) resist matrix [1]. The range (9–70×) reflects the dual influence of short-range and long-range anion mobility on the overall image spreading behavior [1]. This represents both a potential advantage (higher sensitivity through catalytic chain reaction) and a potential liability (greater image blur, limiting ultimate resolution), depending on the specific lithographic application.

Acid diffusion Post-exposure bake Image spreading Resolution limit

Scientifically Validated Application Scenarios for Diphenyl(4-phenylthiophen-2-yl)sulfanium Trifluoromethanesulfonate Procurement


365 nm (i-Line) and Broadband UV Cationic Photocuring Formulations

The 298 nm λmax of the target compound—red-shifted by 65 nm relative to triphenylsulfonium triflate—enables significantly improved spectral overlap with the 365 nm i-line emission of mercury arc lamps and broadband UV sources commonly used in cationic photopolymerization of epoxides and vinyl ethers [1]. This advantage is directly evidenced by the compound's use as the PAG in a limonene dioxide/epoxidized soybean oil biobased stereolithographic formulation, where it achieved >95% epoxide conversion when paired with an acrylated epoxidized vegetable oil co-monomer under standard SLA 3D-printing conditions [2]. For procurement decisions involving UV-curable coatings, adhesives, or 3D-printing resins, the spectral match with 365–405 nm LED sources provides a quantifiable efficiency advantage over shorter-λmax sulfonium PAGs.

Electron-Beam Lithography Resist Formulation for High-Sensitivity Patterning

The 5.7× enhancement in EB-induced consumption rate of the 4-phenylthiophenyl-substituted sulfonium cation (relative to the triphenylsulfonium baseline) directly supports its procurement for electron-beam lithography resist development, where sensitivity governs write throughput [1]. This quantitative reactivity advantage, attributed to the lower ionization potential of the phenylthio-bearing cation facilitating electron-transfer-mediated decomposition, makes the compound a preferred PAG scaffold for positive-tone chemically amplified EB resists requiring minimal exposure doses. The higher decomposition efficiency per incident electron translates to reduced shot noise and potentially improved line-edge roughness at a given dose.

EUV Lithography Resist Benchmarking and Reference Standard

The compound has been adopted as the commercial PAG benchmark in academic EUV lithography research, as demonstrated by its use as the reference standard against which novel perfluoroaryl sulfonate initiators were evaluated for EUV-promoted polymerization of silica-based hybrid organic-inorganic films [1]. In that study, lithographic patterns with sub-micrometric resolution were achieved at very low EUV doses of approximately 10 mJ cm⁻² [1]. For research groups and industrial users developing next-generation EUV resist platforms, procuring this compound provides a well-characterized, literature-validated reference PAG that enables reproducible benchmarking and cross-study comparison of novel photoacid generator performance.

248 nm (KrF) Deep-UV Chemically Amplified Positive-Tone Photoresists

The combination of strong absorbance at 248 nm, superacid photogeneration (triflic acid pKa ≈ −14), and the distinct triplet-state photolysis mechanism that avoids rearrangement byproducts makes this compound suited for KrF chemically amplified resists where high deprotection efficiency and clean acid generation are required [1][2]. The 9–70× larger acid diffusion length of triflate relative to PFBS counterions [3] is an acceptable tradeoff in 248 nm lithography (where feature sizes are larger than in 193 nm or EUV), as the extended diffusion can actually improve sensitivity and depth of focus at 250 nm node dimensions. The compound's melting point of 81–85 °C [4] also facilitates dissolution in common spin-coating solvents without requiring elevated-temperature formulation, simplifying resist preparation workflows.

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